molecular formula C18H21N3O4 B2798010 ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate CAS No. 636989-80-5

ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B2798010
CAS No.: 636989-80-5
M. Wt: 343.383
InChI Key: DOJNKUXQJHJYPS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

ethyl 1-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-3-25-18(24)13-6-9-20(10-7-13)16-14(11-22)17(23)21-8-4-5-12(2)15(21)19-16/h4-5,8,11,13H,3,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJNKUXQJHJYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common approach is the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester, followed by a series of reactions including cyclization, oxidation, and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to achieve high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Formyl Group

The 3-formyl substituent on the pyrido-pyrimidine ring is highly reactive toward nucleophiles. Key reactions include:

  • Schiff Base Formation : Reaction with primary amines (e.g., aniline, hydrazines) under mild acidic or neutral conditions generates imine derivatives. This is critical for synthesizing hydrazone-based pharmacophores .

  • Amidation : Treatment with amines in the presence of coupling agents (e.g., EDC/HOBt) yields substituted amides, enhancing solubility or targeting specific enzymes .

Example Reaction Pathway :

Formyl Group+R-NH2EtOH, ΔR-N=CH-PyridoPyrimidine+H2O[1][2]\text{Formyl Group} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{R-N=CH-PyridoPyrimidine} + \text{H}_2\text{O} \quad[1][2]

Cyclization Reactions Involving the Pyrido-Pyrimidine Core

The electron-deficient pyrido-pyrimidine system participates in cycloadditions and annulations:

  • Intramolecular Cyclization : Heating with thiourea or urea under acidic conditions forms fused tricyclic systems (e.g., pyrimido[4,5-d]pyrimidines), leveraging the 4-oxo group as a nucleophilic site .

  • Heterocycle Fusion : Reaction with malononitrile or acetylacetone in multicomponent reactions (e.g., Biginelli-type) produces pyrano-pyrimidine hybrids, often catalyzed by ZnO nanoparticles or Bi(NO₃)₃ .

Key Conditions :

Reaction TypeCatalystSolventYield (%)Reference
Thiourea CyclizationHCl (cat.)EtOH65–78
Biginelli AnnulationZnCl₂Solvent-free82

Oxidation and Reduction Reactions

  • Formyl Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, enabling further derivatization (e.g., esterification).

  • Ester Reduction : The ethyl ester is reduced to a primary alcohol using LiAlH₄ or NaBH₄, modifying pharmacokinetic properties.

Mechanistic Insight :

R-CHOKMnO4/H+R-COOH[1]\text{R-CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R-COOH} \quad[1]

Multicomponent Reactions (MCRs)

The compound serves as a versatile building block in MCRs:

  • Pyrano-Pyrimidine Synthesis : Reacts with aldehydes and active methylene compounds (e.g., barbituric acid) under microwave irradiation to form spirocyclic derivatives with anti-inflammatory potential .

  • Catalyst Dependency : Ferrosoferric oxide (Fe₃O₄) nanoparticles improve yields (up to 89%) by enhancing electrophilicity at the formyl group .

Catalytic Modifications

  • Cross-Coupling Reactions : The pyrido-pyrimidine ring undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄, enabling aryl group introductions at the 9-methyl position .

  • Ester Hydrolysis : Basic hydrolysis (NaOH/H₂O) converts the ethyl ester to a carboxylic acid, facilitating salt formation or conjugation.

Biological Activity-Driven Reactions

  • Kinase Inhibition : Structural analogs demonstrate selective inhibition of EGFR and COX-2 via hydrogen bonding with the 4-oxo group and π-stacking interactions .

  • SAR Insights :

    • Ester-to-amide conversion enhances blood-brain barrier permeability .

    • Formyl-derived hydrazones show improved IC₅₀ values (≤10 μM) in anticancer assays .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs to ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate exhibit significant antitumor properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the pyrimidine core is crucial for the interaction with biological targets involved in tumor growth and survival pathways .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Similar derivatives have demonstrated efficacy in inhibiting enzymes that play roles in diseases such as cancer and inflammation. The ability to modify the piperidine and pyrimidine rings allows for the design of potent inhibitors targeting specific enzymes involved in these pathways .

Synthesis Strategies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include cyclocondensation reactions involving aminopyrazoles and various electrophiles, which allow for the introduction of functional groups that enhance biological activity .

Structural Modifications

Post-synthetic modifications can further enhance the compound's properties. Techniques such as alkylation or acylation can be employed to introduce additional functional groups that may improve solubility or bioavailability, making the compound more suitable for therapeutic applications .

Anticancer Drug Development

In a study published by MDPI, it was highlighted that pyrido[1,2-a]pyrimidine derivatives have been successfully developed into lead compounds for anticancer drugs. These compounds were shown to have selective activity against certain cancer cell lines, demonstrating their potential as therapeutic agents .

Enzymatic Activity Assessment

Another study focused on evaluating the inhibitory effects of similar compounds against specific enzymes related to metabolic disorders. The results indicated that modifications to the piperidine moiety could significantly enhance inhibitory potency, suggesting a pathway for developing new treatments for metabolic diseases .

Mechanism of Action

The mechanism by which ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific derivatives and their modifications.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Pyrido[1,2-a]pyrimidin-4-ones: Other compounds in this class have been studied for their biological and chemical properties.

Uniqueness: Ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate stands out due to its specific structural features and the potential for diverse applications. Its unique combination of functional groups and molecular framework allows for a wide range of chemical transformations and biological activities.

Biological Activity

Ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a pyrido[1,2-a]pyrimidine core and a piperidine ring. Its molecular formula is C18H21N3O4C_{18}H_{21}N_{3}O_{4} with a molecular weight of approximately 343.38 g/mol. The compound is known for its potential applications in drug development due to its structural properties that may influence biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to several biological effects such as:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant antimicrobial properties against various bacteria and fungi .
  • Antiviral Activity : In vitro studies have indicated that certain derivatives may possess anti-HIV properties, inhibiting the virus in cell cultures .
  • Antitumor Effects : The compound has been evaluated for its antitumor potential using both in vitro and in vivo models, showing promise in inhibiting cancer cell proliferation .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related pyrido[1,2-a]pyrimidine derivatives found that many exhibited moderate to good antibacterial activity against strains such as Escherichia coli and Candida albicans. Notably, compounds derived from this class showed promising results against drug-resistant strains .

CompoundAntibacterial ActivityAntifungal Activity
Compound 1Moderate against E. coliGood against Candida
Compound 5Good against E. coli and C. albicansModerate against Pseudomonas aeruginosa
Compound 6Moderate against Bacillus subtilisGood against Candida

Antiviral Activity

In a study focused on anti-HIV activity, this compound was part of a series of compounds tested for their inhibitory effects on HIV replication. The most active compounds demonstrated inhibition rates of up to 51% at concentrations around 100 μM .

Antitumor Activity

Research into the antitumor effects of related compounds has shown that they can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested in xenograft models demonstrating significant tumor reduction when administered at specific dosages .

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